(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile
Description
(E)-2-(4-(3-Bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile is a structurally complex acrylonitrile derivative characterized by an (E)-configured α,β-unsaturated nitrile core. The molecule features a thiazole ring substituted at the 4-position with a 3-bromophenyl group and an amino-linked 2-fluoro-5-methylphenyl moiety at the β-position (Figure 1).
Thiazole rings are known for their role in medicinal chemistry, often contributing to kinase inhibition or antimicrobial activity. The (E)-configuration is critical, as geometric isomerism in acrylonitriles significantly impacts bioactivity, as demonstrated by the superior acaricidal activity of E-isomers over Z-forms in related compounds .
Properties
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3S/c1-12-5-6-16(21)17(7-12)23-10-14(9-22)19-24-18(11-25-19)13-3-2-4-15(20)8-13/h2-8,10-11,23H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCAJXLWDBKYFY-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The thiazole derivative is then coupled with the appropriate fluoro-methylphenyl amine through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.
Acrylonitrile Introduction: The final step involves the Knoevenagel condensation of the coupled product with acrylonitrile in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide, ammonia, or thiourea.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl-thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Thiazole derivatives, including those similar to (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile, have demonstrated significant antimicrobial properties. A study highlighted the effectiveness of thiazole derivatives against various microorganisms, showing varying degrees of activity compared to standard antibiotics such as ketoconazole and chloramphenicol. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/ml, indicating their potential as antimicrobial agents, albeit generally weaker than reference drugs .
Anticancer Properties
Research has indicated that thiazole derivatives exhibit anticancer activity. For instance, a related compound was tested for its cytotoxic effects against cancer cell lines, revealing promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance anticancer efficacy, making it a focal point for further drug development .
Neurological Applications
The thiazole moiety has also been investigated for its neuroprotective effects. Compounds with similar structures have shown potential in treating neurological disorders by modulating neurotransmitter systems and exhibiting anticonvulsant properties. Studies utilizing animal models have demonstrated significant reductions in seizure frequency and severity when treated with thiazole derivatives .
Material Science
Polymeric Applications
The incorporation of thiazole-based compounds into polymer matrices has been explored for developing advanced materials with unique properties. These compounds can enhance the thermal stability and mechanical strength of polymers, making them suitable for applications in electronics and packaging materials. Research into the synthesis of polymer composites containing thiazole derivatives has shown improved performance characteristics compared to conventional materials .
Agricultural Chemistry
Pesticidal Activity
Thiazole derivatives have been evaluated for their pesticidal properties, particularly against agricultural pests. Studies indicate that certain derivatives exhibit insecticidal and fungicidal activities, providing a potential avenue for developing environmentally friendly pesticides. The efficacy of these compounds is attributed to their ability to disrupt biological processes in target organisms .
Case Studies
Mechanism of Action
The mechanism of action of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring and the acrylonitrile moiety are crucial for these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several acrylonitrile and thiazole derivatives (Table 1):
- Thiazole vs. Thiophene : Replacing the thiazole ring (N and S atoms) in the target compound with a thiophene (S only) reduces hydrogen-bonding capacity and alters electronic properties. Thiophene derivatives are associated with photochromic applications , whereas thiazoles are more prevalent in drug design due to their heteroatom-rich structure.
- Bromo vs.
- Fluoro vs. Methyl Positioning : The 2-fluoro-5-methylphenyl group in the target compound balances steric bulk and electronic effects, whereas methyl groups in other acrylonitriles improve thermal stability .
Isomerism and Bioactivity
The (E)-configuration is conserved in the target compound and is critical for activity. In analogous acrylonitriles, E-isomers exhibit superior bioactivity due to optimal spatial alignment of functional groups. For example, (E)-2-(4-tert-butylphenyl)-cyanoethenyl showed 75% acaricidal efficacy compared to <30% for its Z-isomer . This suggests that the target compound’s E-configuration may enhance binding to biological targets, such as enzymes or receptors.
Biological Activity
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a thiazole ring, an acrylonitrile moiety, and fluorinated phenyl groups, which contribute to its unique properties. The synthesis typically involves multi-step reactions that include the formation of thiazole derivatives and subsequent modifications to introduce the acrylonitrile and fluorinated groups.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties . For example, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain thiazole derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as antibacterial agents .
Antifungal Properties
In addition to antibacterial activity, thiazole compounds have been evaluated for their antifungal effects. Compounds within this class have been reported to inhibit fungal growth in vitro, making them candidates for further development as antifungal treatments .
Cytotoxic Effects
The cytotoxicity of this compound has also been investigated. In vitro assays indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent . The mechanism often involves the disruption of cellular pathways critical for cancer cell survival .
Study 1: Antimicrobial Evaluation
A comprehensive study evaluated a series of thiazole derivatives against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited MIC values in the low micromolar range, demonstrating their potential as effective antimicrobial agents .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | S. aureus | 8 |
| B | E. coli | 16 |
| C | Pseudomonas aeruginosa | 32 |
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of thiazole derivatives. The study found that certain compounds were effective against Candida albicans, with MIC values indicating strong antifungal activity .
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| D | C. albicans | 4 |
| E | Aspergillus niger | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
